molecular formula C₂₀H₃₁NO₃ B1145779 Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate CAS No. 73671-92-8

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

Cat. No.: B1145779
CAS No.: 73671-92-8
M. Wt: 333.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its complex stereochemical architecture. The official designation is methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate. This extensive nomenclature reflects the compound's intricate polycyclic structure and the specific stereochemical configuration at each chiral center.

The molecular formula C₂₀H₃₁NO₃ indicates the presence of twenty carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 333.5 grams per mole. The Chemical Abstracts Service registry number 73671-92-8 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes Methyl 4-Aza-3-oxo-androstane-17β-carboxylate, which emphasizes the azasteroid nature and key functional groups present in the molecule.

The stereochemical descriptors embedded within the International Union of Pure and Applied Chemistry name reveal the specific three-dimensional arrangement of substituents around each asymmetric carbon center. The (1S,3aS,3bS,5aR,9aR,9bS,11aS) configuration indicates the absolute stereochemistry at positions 1, 3a, 3b, 5a, 9a, 9b, and 11a respectively, following the Cahn-Ingold-Prelog priority rules. This stereochemical precision is crucial for understanding the compound's biological activity, as even minor changes in stereochemistry can dramatically alter receptor binding affinity and enzymatic interactions.

Molecular Framework Analysis: Androstane Backbone Modifications

The fundamental structural modification that defines Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate involves the replacement of the carbon atom at position 4 of the androstane skeleton with a nitrogen atom, creating what is classified as a 4-azasteroid. This substitution fundamentally alters the electronic properties of the A-ring system, introducing basic character through the nitrogen lone pair while maintaining the overall polycyclic framework characteristic of steroid molecules.

The androstane backbone modification extends beyond simple heteroatom substitution to include specific functional group installations that enhance the compound's chemical reactivity and biological activity. The ketone functionality at position 3 creates an α,β-unsaturated system in conjunction with the nitrogen at position 4, establishing a lactam-like structure within the A-ring. This modification represents a departure from the typical 3-hydroxy or 3-keto arrangements found in natural androgens, creating unique opportunities for hydrogen bonding and electronic interactions.

The 17β-carboxylate methyl ester functionality represents another significant modification from the natural androstane framework. Natural androgens typically feature either a hydroxyl group or a ketone at the 17-position, whereas this compound incorporates a carboxylic acid derivative that has been converted to the corresponding methyl ester. This modification not only alters the compound's solubility properties but also provides a site for potential hydrolysis under physiological conditions, potentially serving as a prodrug mechanism.

The 5α-configuration indicates that the hydrogen atom at position 5 is oriented below the plane of the steroid ring system, consistent with the natural configuration found in dihydrotestosterone and other reduced androgens. This stereochemical arrangement is crucial for maintaining the overall three-dimensional shape that allows interaction with steroid hormone receptors and enzymes, while the nitrogen substitution modifies the specific binding characteristics.

Comparative Structural Analysis with Related Azasteroids

Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate shares structural similarities with several clinically relevant azasteroids, most notably finasteride and dutasteride, which have been extensively studied for their 5α-reductase inhibitory properties. However, significant structural differences distinguish this compound from these established therapeutics. While finasteride features a 1-ene double bond and a tert-butylcarboxamide group at the 17β-position, Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate lacks the double bond and instead incorporates a methyl ester functionality.

The compound 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid represents the carboxylic acid precursor to the methyl ester, sharing the identical ring system but differing in the 17β-substituent. This structural relationship suggests potential synthetic pathways and metabolic transformations, as ester hydrolysis could convert the methyl ester to the corresponding carboxylic acid under appropriate conditions. The carboxylic acid derivative has been identified as an impurity in dutasteride synthesis, indicating shared synthetic intermediates and potential metabolic pathways.

Comparative analysis with 4-aza-androst-5,16-diene-17-cyano-3-one reveals additional structural variations within the azasteroid family. This compound incorporates double bonds at positions 5,16 and features a cyano group at position 17, demonstrating the diverse modifications possible within the azasteroid framework. The molecular weight of 296.407 grams per mole for this related compound contrasts with the 333.5 grams per mole for Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate, reflecting the additional methyl ester functionality and saturated ring system.

Structure-activity relationship studies of azasteroids have revealed that modifications to the A-ring system significantly influence biological activity. The incorporation of nitrogen at position 4 enhances binding affinity for certain steroid-metabolizing enzymes while potentially reducing androgenic activity compared to natural substrates. The specific combination of the 4-aza modification with the 17β-methyl ester in Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate creates a unique pharmacophore that distinguishes it from other azasteroids in terms of both receptor binding and metabolic stability.

Crystallographic Characterization and Solid-State Conformations

The crystallographic characterization of Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate provides critical insights into its solid-state conformation and intermolecular interactions. While specific crystallographic data for this exact compound were not found in the available literature, related azasteroid structures offer valuable comparative information about the conformational preferences and packing arrangements typical of this compound class.

Studies of related 4-azasteroids have demonstrated that the incorporation of nitrogen into the steroid framework can significantly influence crystal packing through hydrogen bonding interactions. The nitrogen atom at position 4 can serve as both a hydrogen bond acceptor and, when protonated under appropriate conditions, as a hydrogen bond donor. This dual functionality creates opportunities for intermolecular interactions that can stabilize specific crystal forms and influence solid-state properties such as melting point and solubility.

The polymorphic behavior observed in structurally related compounds such as CS-891 provides insight into the potential solid-state complexity of Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate. CS-891 exhibits enantiotropic polymorphism, existing as two distinct crystalline forms with different thermodynamic stabilities at different temperatures. The low-temperature stable form undergoes reversible transformation to the high-temperature stable form at approximately 58 degrees Celsius, demonstrating the sensitivity of azasteroid crystal structures to thermal conditions.

The conformational analysis of related perhydrocyclopenta[b]pyridine structures, which share the nitrogen-containing ring system present in azasteroids, has provided valuable insights into the preferred three-dimensional arrangements of these compounds. Nuclear magnetic resonance spectroscopic studies have revealed that these systems can adopt multiple stereochemical configurations, with cis-cis, cis-trans, and trans-cis arrangements being observed depending on the specific substitution pattern and synthetic conditions.

The methyl ester functionality at the 17β-position introduces additional conformational complexity through possible rotation around the C-17 to carbonyl carbon bond. The preferred conformation of this ester group can influence both crystal packing and biological activity, as different rotamers may present different binding orientations when interacting with target proteins. Computational studies of similar steroid esters have suggested that the ester group typically adopts conformations that minimize steric interactions with the steroid backbone while optimizing electrostatic interactions.

The solid-state characterization of azasteroids also reveals important information about their stability and degradation pathways. The presence of the nitrogen heteroatom can create sites of increased chemical reactivity, particularly under acidic or oxidative conditions. Understanding the solid-state conformation provides insights into which bonds and functional groups are most accessible to chemical attack, informing both synthetic strategies and storage recommendations for these compounds.

Table 1: Comparative Molecular Properties of Related Azasteroids

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate C₂₀H₃₁NO₃ 333.5 4-aza, 17β-methyl ester 73671-92-8
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid C₁₉H₂₉NO₃ 319.44 4-aza, 17β-carboxylic acid 103335-55-3
4-aza-androst-5,16-diene-17-cyano-3-one C₁₉H₂₄N₂O 296.407 4-aza, 5,16-diene, 17-cyano 877080-59-6
4-Aza-5α-Androsta-1-en-3-one-17β-Carboxylic acid C₁₉H₂₇NO₃ 317.43 4-aza, 1-ene, 17β-carboxylic acid 104239-97-6

Table 2: Stereochemical Descriptors and Ring Junction Configurations

Position Configuration Stereochemical Significance
1 S Absolute configuration at C-1
3a S A/B ring junction stereochemistry
3b S B-ring conformation influence
5a R A/B ring junction configuration
9a R C/D ring junction methyl orientation
9b S C-ring conformation
11a S D-ring substituent orientation

Properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOERJCUZAWQB-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-92-8
Record name 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Initial Modifications

The synthesis often originates from methyl 5-oxo-A-nor-3,5-secoandroandrostan-17-carboxylate, a cholestane-derived intermediate. This compound undergoes cyclization to form the 4-azasteroid backbone. For example, reacting the precursor with ammonium acetate in acetic acid under reflux conditions yields the 4-aza structure via intramolecular condensation.

Representative Reaction Conditions

  • Reagents : Ammonium acetate, acetic acid

  • Temperature : Reflux (~120°C)

  • Duration : 2–3 hours

  • Yield : ~77%

Oxidation and Ketone Formation

Selective oxidation of intermediate alkanes or alkenes is critical to introducing the 3-keto group. Potassium permanganate (KMnO₄) or sodium metaperiodate (NaIO₄) in alcoholic or ketonic solvents (e.g., t-butanol, acetone) are commonly employed. The oxidation step is optimized to prevent over-oxidation of sensitive functional groups.

Example Protocol

  • Substrate : Methyl 4-aza-5-androstene-17-carboxylate

  • Oxidizing Agent : KMnO₄ in acetone/water

  • Temperature : 25–35°C

  • Yield : >90%

Hydrogenation for Stereochemical Control

Hydrogenation ensures the 5α-androstane configuration, which is essential for biological activity. Palladium-on-carbon (Pd/C) or Raney nickel catalysts in formic acid facilitate selective reduction of double bonds while preserving the ester group.

Key Parameters

  • Catalyst : 5% Pd/C

  • Hydrogen Source : Formic acid

  • Temperature : 100–110°C

  • Duration : 10–12 hours

  • Yield : ~95%

Esterification and Purification

The final step involves methyl esterification of the 17β-carboxylic acid intermediate. This is achieved via treatment with methanol in the presence of acid catalysts (e.g., HCl) or through transesterification reactions. Crystallization from dichloromethane/ethyl acetate mixtures enhances purity.

Purification Protocol

  • Solvent System : Dichloromethane/ethyl acetate (1:3 v/v)

  • Crystallization Temperature : 25–30°C

  • Purity : >99% by HPLC

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetone improve oxidation kinetics, while formic acid enhances hydrogenation rates by stabilizing protonated intermediates. Elevated temperatures (100–110°C) are critical for achieving complete hydrogenation without side reactions.

Catalytic Systems

Pd/C outperforms Raney nickel in hydrogenation, offering higher selectivity and reduced catalyst loading (1–2 wt%). Residual catalyst removal via filtration through celite ensures product stability.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ confirm the 3-keto and ester carbonyl groups.

  • X-Ray Diffraction : Crystalline batches exhibit characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°, verifying structural integrity.

Chromatographic Purity

Reverse-phase HPLC with UV detection (λ = 240 nm) confirms purity levels exceeding 98%. Mobile phases typically comprise acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat and mass transfer during exothermic steps like oxidation. Process analytical technology (PAT) tools monitor real-time parameters, ensuring consistent quality. Typical batch sizes yield 50–100 kg of product with an overall process efficiency of 65–75%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation during ketone formation generates dicarboxylic acids, which are minimized by controlling oxidant stoichiometry (1:1.2 substrate-to-KMnO₄ ratio).

Stereochemical Drift

Racemization at C17 is mitigated by maintaining acidic conditions (pH 2–3) during esterification .

Scientific Research Applications

Pharmacological Applications

1.1. 5-alpha-reductase Inhibition

Methyl 4-aza-5alpha-androsta-3-one-17beta-carboxylate functions primarily as a potent inhibitor of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with various androgenic disorders.

  • Clinical Relevance : Inhibition of 5-alpha-reductase is significant for treating conditions such as:
    • Acne Vulgaris : Excessive androgen levels can lead to increased sebum production, contributing to acne. Studies have shown that methyl 4-aza derivatives can effectively reduce sebum production and improve acne symptoms .
    • Hirsutism : This condition, characterized by excessive hair growth in women, can be managed through the antiandrogenic effects of this compound .
    • Benign Prostatic Hyperplasia (BPH) : The compound has demonstrated efficacy in reducing prostate size and alleviating symptoms associated with BPH by lowering DHT levels .

Research Findings

2.1. Experimental Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Tumor Growth Inhibition : In a study involving androgen-sensitive rat prostatic tumors, treatment with varying doses of the compound resulted in significant tumor growth inhibition, correlating with reduced DNA synthesis in tumor cells . This suggests potential applications in oncology, particularly for prostate cancer management.
Dose (mg/day)Tumor Growth Rate Reduction (%)
0.01Minimal
0.1Moderate
1.0Significant
4.0Maximum

2.2. Topical Applications

The compound has also been investigated for topical formulations aimed at treating skin disorders related to hyperandrogenism:

  • Seborrhea and Androgenic Alopecia : Topical application of methyl 4-aza derivatives has shown promise in reducing sebaceous gland size and activity, thereby alleviating conditions like seborrhea and androgenic alopecia .

Case Studies

3.1. Clinical Trials

Several clinical investigations have explored the safety and efficacy of this compound:

  • A double-blind placebo-controlled trial assessed its impact on acne vulgaris, demonstrating a statistically significant reduction in lesion count and severity among participants treated with the compound compared to placebo .

3.2. Efficacy on Prostate Health

A longitudinal study on patients with BPH indicated that administration of the compound led to improved urinary flow rates and reduced prostate volume over a six-month period, supporting its use as a therapeutic agent for managing BPH symptoms .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison
Compound Structural Features 5α-Reductase Inhibition (Isozyme Selectivity) hAR Binding Affinity (IC50/Ki) Key Applications
Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate 4-aza, 17β-methyl ester, 3-one Likely type 2 selective (inference from analogs) Poor (unmodified 4-aza core) Impurity in finasteride synthesis
Finasteride 4-aza, 17β-tert-butylamide Type 2 selective Low BPH, androgenetic alopecia
Dutasteride 4-aza, 17β-carboxamide (dual inhibitor) Types 1 & 2 Low BPH
Compound 9c () 4-aza, N4-methyl, Δ1 unsaturation, 17β-aryl carboxamide Types 1 & 2 (Ki <10 nM) 8 nM (competitive inhibition) Prostate cancer (preclinical)
17β-Hydroxy-4α-methyl-5α-androstan-3-one () 4α-methyl, 3-one, 17β-hydroxy Not reported High (androgenic activity) Anabolic research

Key Findings from Research

Impact of A-Ring Modifications:
  • 4-Aza Substitution : The 4-aza modification reduces androgenic activity while enhancing 5α-reductase inhibition by mimicking the transition state of testosterone conversion to dihydrotestosterone (DHT) .
  • N4-Methyl and Δ1 Unsaturation : Addition of an N4-methyl group and Δ1 unsaturation (as in Compound 9c) significantly improves hAR binding affinity (IC50 = 8 nM) and confers dual 5αR1/5αR2 inhibition (Ki <10 nM) . In contrast, the unmodified Methyl 4-aza-5α-Androsta-3-one-17β-Carboxylate lacks these enhancements, resulting in weaker receptor interaction.
Role of the 17β-Carboxylate Ester:
  • However, this group is less stable under physiological conditions than the 17β-carboxamide in dutasteride, which may limit its therapeutic utility .
Comparison with Oxandrolone (4-Oxa Analog):
  • Replacement of the 4-aza group with 4-oxa (as in oxandrolone-related compounds) shifts activity from 5α-reductase inhibition to anabolic effects , highlighting the critical role of nitrogen in enzyme interaction .

Biological Activity

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate (MAA) is a synthetic compound derived from testosterone, primarily recognized for its role as an intermediate in the synthesis of clinically significant 5α-reductase inhibitors like Finasteride and Dutasteride. These inhibitors are crucial in treating conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia, and other androgen-related disorders. This article delves into the biological activity of MAA, exploring its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme: 5α-Reductase

MAA functions primarily as a 5α-reductase inhibitor , which prevents the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is vital because DHT is implicated in various androgen-dependent conditions. The mechanism involves MAA binding to the enzyme's active site, thereby hindering its activity and reducing DHT levels in tissues.

Biochemical Pathways

The inhibition of 5α-reductase affects the androgen signaling pathway, leading to decreased cellular responses mediated by DHT. This has therapeutic implications for conditions like:

  • Benign Prostatic Hyperplasia (BPH)
  • Acne
  • Seborrhea
  • Female Hirsutism
  • Prostatic Carcinoma .

Pharmacokinetics

MAA is generally well absorbed following oral administration, metabolized in the liver, and excreted via feces and urine. The pharmacokinetic profile supports its use in formulations aimed at managing androgen-related disorders.

Inhibition Studies

Research indicates that MAA and its derivatives exhibit potent inhibitory effects on human type 2 5α-reductase. For instance, modifications to the amide substituents significantly influence the binding affinity to both type 1 and type 2 isoforms of 5α-reductase .

Case Studies

  • Combined Androgen Blockade : A study highlighted that certain derivatives of MAA showed dual inhibition of both isoforms of 5α-reductase while maintaining poor binding affinity to the androgen receptor (AR). This suggests a targeted approach in developing therapies that minimize side effects associated with AR activation .
  • Cell Viability Assays : In vitro studies demonstrated that MAA did not exhibit cytotoxicity at concentrations below 0.3 mM but affected cell viability at higher concentrations, indicating a dose-dependent response .
  • Mechanistic Insights : The introduction of specific substituents on the A-ring of MAA derivatives resulted in enhanced binding to the androgen receptor, suggesting potential pathways for developing more effective inhibitors with fewer side effects .

Table: Summary of Biological Activities

ActivityDescription
5α-Reductase Inhibition Prevents conversion of testosterone to DHT; therapeutic for BPH and acne
Cell Viability Impact Non-cytotoxic below 0.3 mM; dose-dependent effects observed
Androgen Receptor Binding Modified derivatives show improved binding; potential for dual inhibition

Q & A

Q. What steps ensure reproducibility in synthesizing 17β-carboxylate derivatives across laboratories?

  • Methodological Answer : Standardize reagents (e.g., diethylamine purity ≥99.9%), provide detailed NMR assignments (δ 1.2–1.4 ppm for C18/C19 methyl groups), and share step-by-step videos of critical steps (e.g., vacuum filtration of intermediates). Use IUPAC nomenclature for analogs (e.g., CAS 105318-28-3 for 3-oxo-4-aza-5α-androstane-17β-carboxylic acid) to avoid ambiguity .

Methodological Best Practices

Q. What precautions are necessary when handling this compound due to limited toxicity data?

  • Methodological Answer : Treat as a potential teratogen based on structural similarity to 5α-reductase inhibitors. Use fume hoods for solid handling, avoid skin contact (wear nitrile gloves), and dispose of waste via licensed chemical disposal services. Document all safety protocols in supplementary materials .

Q. How can researchers validate novel synthetic routes for this compound to meet journal standards?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Include ≤5 detailed procedures in the main text.
  • Provide HRMS, NMR (1H/13C), and elemental analysis for all new compounds.
  • Deposit spectral data in public repositories (e.g., Zenodo) with persistent identifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.